molecular formula C20H24N2O3S B4580628 N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4580628
M. Wt: 372.5 g/mol
InChI Key: BZRMRMDEAQEQQY-UHFFFAOYSA-N
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Description

This molecule belongs to a class of chemicals that can be synthesized through various organic reactions, involving the functionalization of amides and sulfones. The compound's structure suggests it has applications in chemical synthesis and possibly in materials science.

Synthesis Analysis

Allylation reactions, particularly involving aldehydes and imines, are crucial for introducing the allyl group into various substrates. A study by Li and Zhao (2006) highlights a method for the allylation of aldehydes and imines using polymer-supported sulfonamide of N-glycine, which could be relevant to synthesizing the N-allyl group in our target molecule (Gui-long Li & Gang Zhao, 2006).

Molecular Structure AnalysisThe molecular structure of similar compounds has been analyzed through X-ray crystallography and NMR techniques, which help elucidate the arrangement of atoms within the molecule. These techniques could be applied to determine the precise molecular structure of "N1-allyl-N2-(2,3-dimethylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide."

Chemical Reactions and Properties

Chemical reactions involving sulfonamides, such as the synthesis and reactivity of allylic derivatives of amino compounds, have been extensively studied. These reactions can provide insights into the chemical behavior and reactivity of the sulfonamide group within our compound of interest. For example, allylation of unprotected amino acids with dimethylallyl alcohol under palladium-catalysis has been reported, which may suggest a pathway for modifying similar molecules (Hidemasa Hikawa & Y. Yokoyama, 2011).

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Allylation of Aldehydes and Imines: Research has highlighted the use of polymer-supported sulfonamides of N-glycine for the allylation of aldehydes and imines, promoting recoverable and reusable catalytic processes. Such methodologies are pivotal for synthesizing complex molecules, showcasing the utility of sulfonamide derivatives in organic synthesis (Gui-long Li & Gang Zhao, 2006).

Advances in Polymer and Material Science

  • Epoxy-polystyrene-silica Sol-gel Membranes: Innovations in hybrid electrolytes based on allylphenol derivatives, combined with sol–gel methods and organic polymerization, have led to the creation of materials with high proton conductivity. This is crucial for applications like fuel cells, demonstrating the role of such compounds in developing new materials with enhanced functionalities (J. Mosa, A. Durán, & M. Aparicio, 2010).

Contributions to Green Chemistry and Sustainable Processes

  • Metal-free Synthesis Approaches: The metal-free insertion of sulfur dioxide with aryl iodides under ultraviolet irradiation, utilizing silyl enolates or allylic bromide, represents a significant step towards environmentally friendly chemical syntheses. This method offers a convenient route to sulfonated cyclic compounds under mild conditions, aligning with the principles of green chemistry (Shengqing Ye et al., 2020).

Analytical and Biochemical Research

  • Analytical Techniques in Biochemistry: The application of dimethyl sulfoxide in analytical methods, particularly in amino acid analysis, underscores the versatility of compounds with similar functional groups. Dimethyl sulfoxide has improved solvent properties for ninhydrin reactions in amino acid analysis, demonstrating its importance in biochemical research (S. Moore, 1968).

properties

IUPAC Name

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-5-13-21-20(23)14-22(19-8-6-7-16(3)17(19)4)26(24,25)18-11-9-15(2)10-12-18/h5-12H,1,13-14H2,2-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMRMDEAQEQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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